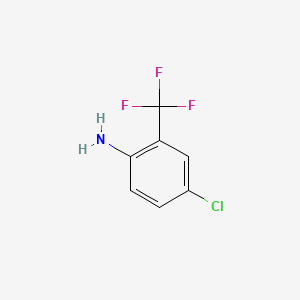

4-Chloro-2-(trifluoromethyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINWVPRKDIGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060000 | |

| Record name | 4-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-03-4 | |

| Record name | 2-Trifluoromethyl-4-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline

CAS Number: 445-03-4

This technical guide provides an in-depth overview of 4-Chloro-2-(trifluoromethyl)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.386 g/mL at 25 °C | |

| Boiling Point | 66-67 °C at 3 mmHg | |

| Melting Point | 8.8 °C | [2] |

| Refractive Index | n20/D 1.507 | |

| Purity | ≥97% |

Table 2: Safety and Hazard Information

| Hazard Class | GHS Classification | Precautionary Statements |

| Signal Word | Warning | P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338, P314 |

| Acute Toxicity | Oral: Category 4, Dermal: Category 4, Inhalation: Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | Single Exposure: Category 3 (Respiratory irritation), Repeated Exposure: Category 2 | H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of m-chlorobenzotrifluoride followed by reduction.[3]

Step 1: Nitration of m-chlorobenzotrifluoride

-

To a cooled mixture of nitric acid and sulfuric acid, slowly add m-chlorobenzotrifluoride.

-

Maintain the reaction temperature below 25 °C during the addition.

-

After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

-

Separate the organic layer.

-

Recrystallize the crude product from petroleum ether or n-hexane at a low temperature to yield 5-chloro-2-nitrobenzotrifluoride.

Step 2: Reduction to this compound

-

The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced using a Raney nickel catalytic hydrogenation system.

-

After the reaction, the catalyst is filtered off.

-

The resulting product is this compound, which can be used directly in the next step of a synthesis or purified further.[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[4]

-

Column: Newcrom R1, reverse-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry applications, replace phosphoric acid with formic acid.[4]

-

Detector: UV detector.

-

Procedure:

-

Prepare the mobile phase and equilibrate the column.

-

Dissolve a known amount of this compound in the mobile phase to prepare the sample solution.

-

Inject the sample onto the column.

-

Monitor the elution of the compound using the UV detector.

-

The retention time and peak area can be used for identification and quantification.

-

Diagrams

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Role in Drug Synthesis

This compound is a crucial building block for various pharmaceuticals. A related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[5]

Caption: Logical relationship of a trifluoromethylaniline derivative in the synthesis of Sorafenib.

Signaling Pathway Context

While this compound itself does not have a known biological target, its derivatives are designed to interact with specific biological pathways. For instance, Sorafenib, synthesized from a related aniline, inhibits the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the Raf kinase by Sorafenib, a drug derived from a trifluoromethylaniline intermediate.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:445-03-4 | Chemsrc [chemsrc.com]

- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Chloro-2-(trifluoromethyl)aniline, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound, also known as 2-Amino-5-chlorobenzotrifluoride, is a substituted aniline with the molecular formula C₇H₅ClF₃N.[1] Its structural and key identifying information is summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 445-03-4[1][2][3][4] |

| Molecular Formula | C₇H₅ClF₃N[1][2][3] |

| Molecular Weight | 195.57 g/mol [1][4][5] |

| InChI Key | CVINWVPRKDIGLL-UHFFFAOYSA-N[2][3][4] |

| SMILES String | Nc1ccc(Cl)cc1C(F)(F)F[4] |

| Appearance | Clear colorless to yellow to brown liquid[2][3][6] |

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound based on available data.

General Physical Properties

| Property | Value | Source |

| Density | 1.386 g/mL at 25 °C | [4][7][8] |

| 1.4 ± 0.1 g/cm³ | [1] | |

| Melting Point | 8.8 °C | [1] |

| 8-9 °C | [6] | |

| Boiling Point | 66-67 °C at 3 mmHg | [4][7][8] |

| 213.2 ± 35.0 °C at 760 mmHg | [1] | |

| 77 °C at 5 mmHg | [9] | |

| Flash Point | 95 °C (203 °F) - closed cup | [4][7][8] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [1] |

Optical and Other Properties

| Property | Value | Source |

| Refractive Index (n20/D) | 1.507 | [4][7] |

| 1.5045-1.5095 @ 20°C | [2][3] | |

| 1.500 | [1] | |

| LogP | 3.42 | [1] |

| Storage Temperature | 2-8°C | [4][7] |

| 0-6°C | [1] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] A common method for its determination is simple distillation.[10]

Apparatus:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

Procedure:

-

Place a known volume (e.g., 10 mL) of this compound into a round-bottom flask.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[10]

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Continue to record the temperature range over which the majority of the liquid distills. For a pure compound, this range should be narrow.

Determination of Density

Density is the mass per unit volume of a substance.[11]

Apparatus:

-

Pycnometer (specific gravity bottle) or a calibrated micropipette

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry pycnometer.

-

Fill the pycnometer with this compound at a specific temperature (e.g., 25 °C).

-

Measure the mass of the filled pycnometer.

-

The mass of the liquid is the difference between the two measurements.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance.[11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (e.g., 20 °C) using the water bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | CAS#:445-03-4 | Chemsrc [chemsrc.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 97% | CymitQuimica [cymitquimica.com]

- 7. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. This compound - Shandong Biotech [shandongbiotech.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. docsity.com [docsity.com]

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. It covers its chemical structure, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical Structure and Properties

This compound, with the CAS number 445-03-4, is an aromatic amine characterized by a chlorine atom and a trifluoromethyl group attached to the aniline backbone. The trifluoromethyl group, a bioisostere of the methyl group, imparts unique properties such as increased lipophilicity and metabolic stability to molecules containing it.

Chemical Structure:

-

Molecular Formula: C₇H₅ClF₃N

-

Molecular Weight: 195.57 g/mol

-

IUPAC Name: 4-chloro-2-(trifluoromethyl)benzenamine

-

Synonyms: 2-Amino-5-chlorobenzotrifluoride, 4-Chloro-α,α,α-trifluoro-o-toluidine

The structure of this compound is depicted below:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Liquid | |

| Boiling Point | 66-67 °C at 3 mmHg | |

| Density | 1.386 g/mL at 25 °C | |

| Refractive Index | n20/D 1.507 | |

| Flash Point | 95 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data:

The structural integrity of this compound can be confirmed by various spectroscopic techniques. Fourier-transform infrared (FT-IR) and FT-Raman spectra of this compound have been studied.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from m-chlorobenzotrifluoride. The process includes nitration followed by reduction.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of m-Chlorobenzotrifluoride to 5-Chloro-2-nitrobenzotrifluoride [1]

-

Materials:

-

m-Chlorobenzotrifluoride

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

-

Procedure:

-

In a suitable reactor, cool m-chlorobenzotrifluoride to below 10 °C.

-

Prepare a nitrating mixture of nitric acid and sulfuric acid.

-

Slowly add the nitrating mixture to the cooled m-chlorobenzotrifluoride while maintaining the temperature below 25 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

-

Upon completion, the organic layer containing 5-Chloro-2-nitrobenzotrifluoride is separated.

-

Step 2: Reduction of 5-Chloro-2-nitrobenzotrifluoride to this compound [1]

-

Materials:

-

5-Chloro-2-nitrobenzotrifluoride

-

Raney Nickel

-

Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In an autoclave, combine 5-Chloro-2-nitrobenzotrifluoride, Raney Nickel, and ethanol.

-

Pressurize the autoclave with hydrogen gas.

-

Maintain the reaction at a temperature of 30-35 °C with continuous hydrogen supply.

-

After the reaction is complete, the catalyst is filtered off.

-

The solvent is removed under reduced pressure to yield this compound as an oily substance.

-

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors.

Role in the Synthesis of Sorafenib

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key step in the synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline. While the direct precursor is the isocyanate, this compound is a closely related and vital starting material in the synthetic pathway to generate such isocyanates or other activated intermediates.

Intermediate for Agrochemicals

The unique electronic and steric properties conferred by the trifluoromethyl and chloro substituents make this aniline a valuable precursor for a range of herbicides and insecticides.

Synthesis of Other Chemical Intermediates

This compound is also used to synthesize other important chemical intermediates.

Experimental Protocol: Synthesis of 4-Chloro-2-trifluoromethylbenzonitrile [1]

This protocol details the conversion of this compound to 4-chloro-2-trifluoromethylbenzonitrile via a Sandmeyer-type reaction.

-

Materials:

-

This compound

-

Hydrobromic acid (40%)

-

Cuprous bromide (CuBr)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane

-

-

Procedure:

-

In a four-necked reactor, add this compound (0.3 mol), hydrobromic acid (1.5 mol), and cuprous bromide (0.06 mol).

-

Cool the mixture to 5 °C.

-

Prepare a solution of sodium nitrite (0.33 mol) in water.

-

Slowly add the sodium nitrite solution to the reactor under vigorous stirring, controlling the rate to manage gas evolution.

-

After the addition, continue the reaction at low temperature for 30 minutes, followed by reaction at room temperature for 1-2 hours until gas evolution ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are then further processed to yield 4-chloro-2-trifluoromethylbromobenzene.

-

This intermediate is subsequently reacted with cuprous cyanide (CuCN) in the presence of a phase-transfer catalyst to produce the final product, 4-chloro-2-trifluoromethylbenzonitrile.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Identification:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation. |

| Specific target organ toxicity — repeated exposure | GHS08 | Warning | H373: May cause damage to organs through prolonged or repeated exposure. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use of safety glasses with side-shields or goggles is recommended.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Storage:

Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. Recommended storage temperature is 2-8°C.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The detailed protocols and compiled data aim to facilitate its effective and safe use in the synthesis of novel and impactful molecules.

References

In-Depth Technical Guide: 4-Chloro-2-(trifluoromethyl)aniline

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)aniline, a key chemical intermediate in pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

This compound is a substituted aniline with the chemical formula C₇H₅ClF₃N. Its molecular structure incorporates a chlorine atom and a trifluoromethyl group on the aniline ring, which impart unique chemical properties crucial for its application in synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 195.57 g/mol [1][2][3] |

| Molecular Formula | C₇H₅ClF₃N[2][3] |

| CAS Number | 445-03-4[1][2][3] |

| Appearance | Liquid[1][4] |

| Boiling Point | 66-67 °C at 3 mmHg[1] |

| Density | 1.386 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.507[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, typically starting from m-chlorobenzotrifluoride. The general synthetic route involves nitration followed by reduction.

Synthesis of this compound

A common method for the synthesis of this compound involves the following key steps:

-

Nitration of m-chlorobenzotrifluoride: m-chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.

-

Reduction of the nitro group: The intermediate, 5-chloro-2-nitrobenzotrifluoride, is then reduced to the corresponding aniline. This reduction is often carried out using catalytic hydrogenation with a catalyst such as Raney nickel. The resulting product is this compound.

Purification and Analysis

Following synthesis, purification of this compound can be achieved through distillation under reduced pressure. The purity of the compound is typically assessed using gas chromatography (GC).

Spectroscopic techniques are essential for the structural confirmation of the synthesized molecule. Key analytical methods include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides a molecular fingerprint of the compound. The FTIR and FT-Raman spectra of this compound have been studied to understand its vibrational properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by providing information about the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Drug Development

This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group is particularly significant in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug molecule.

A notable application of this compound is in the synthesis of Sorafenib, a kinase inhibitor drug used for the treatment of certain types of cancer. This compound is a key precursor in the multi-step synthesis of this life-saving medication.[5] It is also used in the synthesis of other chemical entities, such as 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol.[2][3]

Logical Workflow: Synthesis of a Key Pharmaceutical Intermediate

The following diagram illustrates the synthetic pathway from a common starting material to a key pharmaceutical intermediate where this compound plays a crucial role.

Caption: Synthetic pathway from m-chlorobenzotrifluoride to APIs.

References

A Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Chloro-2-(trifluoromethyl)aniline (CAS Number: 445-03-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents.

Qualitative Solubility Profile

This compound is a substituted aniline with a chemical formula of C₇H₅ClF₃N. Its molecular structure, featuring a hydrophobic benzene ring, a polar amine group, a chloro substituent, and a trifluoromethyl group, suggests a nuanced solubility profile.

Based on the general principles of solubility for structurally similar compounds:

-

Water: It is expected to be sparingly soluble in water. The presence of the polar amine group allows for some interaction with water molecules, but the overall hydrophobic nature of the aromatic ring and the trifluoromethyl group limits its aqueous solubility.

-

Organic Solvents: Good solubility is anticipated in a range of common organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): High solubility is likely due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability to form hydrogen bonds with the amine group.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is predicted, driven by van der Waals forces and the hydrophobic character of the molecule.

-

It is important to note that these are qualitative predictions. For precise applications, especially in drug development and formulation, experimental determination of solubility is crucial.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation of the solute.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the final mass of the volumetric flask containing the filtrate to determine the mass of the collected solution.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as:

-

Mass fraction (w/w): (mass of solute) / (mass of solution)

-

Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

-

Grams per 100 g of solvent: (mass of solute / mass of solvent) * 100

-

Molarity (mol/L): moles of solute / volume of solution (L)

-

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data remains elusive in the public domain, the provided qualitative assessment and detailed experimental protocol offer a solid framework for initiating laboratory investigations. Accurate solubility data, once determined, will be invaluable for the successful formulation and application of this compound in various scientific and industrial fields.

A Technical Guide to the Safe Handling of 4-Chloro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling requirements for 4-Chloro-2-(trifluoromethyl)aniline (CAS No. 445-03-4). Strict adherence to these guidelines is essential to ensure personnel safety and environmental protection in a laboratory setting. This document is intended for professionals in research, development, and manufacturing who may handle this chemical.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 2-Amino-5-chlorobenzotrifluoride or 4-Chloro-α,α,α-trifluoro-o-toluidine, is a halogenated aniline derivative commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 445-03-4 | [1][2] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.386 g/mL at 25 °C | |

| Boiling Point | 66-67 °C at 3 mmHg | |

| Flash Point | 95 °C (203.0 °F) - Closed Cup | |

| Refractive Index | n20/D 1.507 |

Section 2: Hazard Identification and GHS Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The most conservative signal word identified is Danger .[2] All personnel must be thoroughly familiar with its hazards before handling.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

References for all entries in this table:[2][3][4]

Section 3: Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to mitigate the risks of exposure. All handling of this compound must be conducted within a certified chemical fume hood.

Section 4: Safe Handling and Storage Protocols

Proper handling and storage are critical to preventing accidental exposure and maintaining chemical integrity.

Handling Protocol:

-

Engineering Controls : Always handle this substance in a well-ventilated area, preferably inside a chemical fume hood.[3] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]

-

Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

-

Procedural : Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mist.[2] Keep the container tightly closed when not in use. Keep away from all sources of ignition, including heat, sparks, and open flames.[2]

Storage Protocol:

-

Conditions : Store in a cool, dry, and well-ventilated area. The recommended storage temperature is refrigerated at 2-8°C.[2]

-

Container : Keep containers tightly closed and sealed until ready for use. Store in the original container or an approved alternative.

-

Security : It is recommended to store this chemical in a locked cabinet or an area accessible only to authorized personnel.

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6]

Section 5: Emergency and Disposal Protocols

The following sections detail the standard operating procedures for emergency situations and waste disposal.

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the responding medical personnel.[3]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Call a POISON CENTER or physician immediately.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][3] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or POISON CENTER immediately.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[2] |

A spill of this compound must be managed promptly and safely by trained personnel. The following workflow outlines the necessary steps.

Environmental Precautions: Prevent the spilled product from entering drains, sewers, or waterways.[3]

This material is a combustible liquid.[2]

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3]

-

Specific Hazards : Containers may explode when heated.[2] Fire will produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).

-

Protective Actions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[2]

Waste from this compound and its containers must be treated as hazardous waste.

-

Collection : Collect all waste, including contaminated absorbent materials and rinsate from decontamination, in a suitable, sealed, and properly labeled container.[3]

-

Disposal : Disposal must be conducted by a licensed waste disposal contractor.[3] Adhere to all federal, state, and local environmental regulations. Do not dispose of into the sewer system or the environment.[3]

References

An In-depth Technical Guide to the Characterization of 4-Chloro-α,α,α-trifluoro-o-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-α,α,α-trifluoro-o-toluidine, also known as 4-chloro-2-(trifluoromethyl)aniline, is a halogenated aromatic amine with the CAS number 445-03-4. Its chemical structure, featuring a trifluoromethyl group ortho to the amino group and a chlorine atom in the para position, imparts unique electronic and lipophilic properties. These characteristics make it a valuable intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the characterization of 4-Chloro-α,α,α-trifluoro-o-toluidine, including its physicochemical properties, spectroscopic data, analytical methodologies, and known biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-α,α,α-trifluoro-o-toluidine is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |

| Molecular Weight | 195.57 g/mol | [1][2][3] |

| CAS Number | 445-03-4 | [1][2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 66-67 °C at 3 mmHg | [1] |

| Density | 1.386 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.507 | [1] |

| Melting Point | 8.8 °C | [4] |

| Flash Point | 95 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-Chloro-α,α,α-trifluoro-o-toluidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of a related compound, 4-chloro-3-(trifluoromethyl)aniline, in CDCl₃ shows distinct signals for the aromatic protons and the amine protons. For 4-chloro-α,α,α-trifluoro-o-toluidine, one would expect three aromatic proton signals and a broad singlet for the two amine protons.[5]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been used to study the vibrational modes of this compound.[1][4] Key characteristic peaks would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic ring, C-F stretching for the trifluoromethyl group, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of the related isomer, 4-chloro-3-(trifluoromethyl)aniline, shows a molecular ion peak corresponding to its molecular weight.[6] For 4-Chloro-α,α,α-trifluoro-o-toluidine, the mass spectrum would be expected to show a molecular ion peak at m/z 195, along with isotopic peaks due to the presence of chlorine.

Experimental Protocols

Synthesis of 4-Chloro-α,α,α-trifluoro-o-toluidine

A common synthetic route involves the reduction of 5-chloro-2-nitrobenzotrifluoride.[7]

dot

Methodology:

-

Nitration: m-chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.[7]

-

Reduction: The resulting 5-chloro-2-nitrobenzotrifluoride is then reduced to the corresponding aniline. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel.[7]

-

Purification: The final product is typically purified by distillation under reduced pressure.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis and purity assessment of 4-Chloro-α,α,α-trifluoro-o-toluidine.

dot

HPLC Method:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase.

-

Detection: UV detection at a suitable wavelength is employed.[8]

GC Method:

-

Column: A capillary column with a suitable stationary phase is used.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantification.[9]

-

Carrier Gas: Nitrogen or helium is used as the carrier gas.

Biological Activity and Signaling Pathways

While 4-Chloro-α,α,α-trifluoro-o-toluidine is primarily a synthetic intermediate, related trifluoro-anilines have shown biological activity.

Antimicrobial Activity

A study on various aniline derivatives demonstrated that certain trifluoro-anilines exhibit antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi.[10][11] The mechanism of action was suggested to involve the destruction of the bacterial cell membrane.[11]

Aryl-Urea Derivatives

Novel aryl-urea derivatives synthesized from 2-(trifluoromethyl)aniline have been investigated for their biological activity.[12]

Signaling Pathways:

Currently, there is no specific information available in the scientific literature detailing the direct involvement of 4-Chloro-α,α,α-trifluoro-o-toluidine in specific biological signaling pathways. Its biological effects are likely mediated through its incorporation into larger, more complex molecules. Further research is required to elucidate any direct interactions with cellular signaling components.

Safety Information

4-Chloro-α,α,α-trifluoro-o-toluidine is classified as hazardous. The following is a summary of its safety information:

| Hazard | Description |

| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure) |

| Precautionary Statements | P260, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Chloro-α,α,α-trifluoro-o-toluidine is a key chemical intermediate with well-defined physicochemical and spectroscopic properties. Standard analytical techniques such as HPLC and GC can be employed for its characterization and quality control. While direct involvement in specific biological signaling pathways has not been reported, its utility in the synthesis of biologically active molecules, particularly antimicrobials, is evident. Adherence to strict safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with 4-Chloro-α,α,α-trifluoro-o-toluidine.

References

- 1. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 445-03-4 | FC64327 [biosynth.com]

- 4. This compound | CAS#:445-03-4 | Chemsrc [chemsrc.com]

- 5. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]

- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Chloro-2-(trifluoromethyl)aniline (CAS No. 445-03-4). The information is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important chemical intermediate. This document summarizes the available mass spectrometry and infrared spectroscopy data, outlines generalized experimental protocols for spectroscopic analysis, and includes a workflow diagram for chemical analysis.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅ClF₃N |

| Molecular Weight | 195.57 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragment Ions (m/z) | Relative Intensity |

| 197 | Moderate |

| 195 | High (Molecular Ion) |

| 160 | Moderate |

| 132 | Moderate |

Data sourced from the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (amine) |

| ~3300 | N-H stretch (amine) |

| ~1620 | N-H bend (amine) |

| ~1500 | C=C stretch (aromatic) |

| ~1320 | C-F stretch (trifluoromethyl) |

| ~1100 | C-N stretch |

| ~850 | C-Cl stretch |

Data interpretation based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite extensive searches of various chemical databases, including the Spectral Database for Organic Compounds (SDBS), experimental ¹H NMR and ¹³C NMR data for this compound could not be located. This information is crucial for the complete structural elucidation of the molecule. Researchers requiring this data are advised to perform their own NMR analysis.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column for separating aromatic amines (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum of the peak corresponding to this compound as it elutes from the GC column. Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average of 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Data Analysis: Subtract the background spectrum from the sample spectrum and analyze the resulting absorbance or transmittance spectrum to identify the characteristic absorption bands of the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound based on currently available data. For definitive structural confirmation and in-depth analysis, it is recommended that researchers acquire a full suite of spectroscopic data, including ¹H and ¹³C NMR, under their specific laboratory conditions.

4-Chloro-2-(trifluoromethyl)aniline literature review

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline

Introduction

This compound, also known as 2-Amino-5-chlorobenzotrifluoride, is a halogenated and trifluoromethyl-substituted aniline derivative. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent, make it a crucial building block in organic synthesis. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceutical agents. The presence of the trifluoromethyl group is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of molecules.[1][2] This document serves as a technical resource for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 445-03-4 | |

| Molecular Formula | C₇H₅ClF₃N | [3] |

| Molecular Weight | 195.57 g/mol | [4] |

| Appearance | Liquid | [3] |

| Density | 1.386 g/mL at 25 °C | |

| Boiling Point | 66-67 °C at 3 mmHg | |

| Melting Point | 8.8 °C | [5] |

| Refractive Index (n20/D) | 1.507 | |

| Purity | Typically ≥97% | [3] |

| InChI Key | CVINWVPRKDIGLL-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Amino-5-chlorobenzotrifluoride, 4-Chloro-α,α,α-trifluoro-o-toluidine |[4] |

Table 2: Spectroscopic Data Summary

| Technique | Description | Reference |

|---|---|---|

| Fourier-Transform Infrared (FT-IR) | The FT-IR spectrum was recorded in the 4000-400 cm⁻¹ region. | [5] |

| Fourier-Transform Raman (FT-Raman) | The FT-Raman spectrum was recorded in the 3500-50 cm⁻¹ region. | [5] |

| Computational Studies | Quantum chemical calculations, including studies on first-order hyperpolarizability and HOMO/LUMO energies, have been performed based on Density Functional Theory (DFT). |[5] |

Synthesis and Manufacturing

This compound is synthesized through a multi-step process, which is critical for producing this key intermediate with high purity and yield.

General Synthesis Workflow

A common industrial synthesis route starts from m-chlorobenzotrifluoride and proceeds through nitration and reduction steps.[6]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthesis methods.[6]

Step 1: Nitration of m-Chlorobenzotrifluoride

-

Cool the starting material, m-chlorobenzotrifluoride, in a suitable reactor.

-

Prepare a mixture of nitric acid and sulfuric acid (nitrating mixture).

-

Slowly add the nitrating mixture dropwise to the m-chlorobenzotrifluoride, ensuring the reaction temperature is maintained below 25 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature for approximately 2.5 hours.

-

Separate the organic layer. The crude product, 5-chloro-2-nitrobenzotrifluoride, can be purified by low-temperature recrystallization from a solvent like petroleum ether or n-hexane.

Step 2: Reduction of 5-Chloro-2-nitrobenzotrifluoride

-

The intermediate, 5-chloro-2-nitrobenzotrifluoride, is subjected to reduction.

-

A common method is catalytic hydrogenation using Raney nickel as the catalyst.

-

This reduction of the nitro group yields the final product, this compound.[6]

Chemical Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7] Its primary application is as a precursor for active pharmaceutical ingredients (APIs).

Synthesis of Sorafenib

A prominent example of its application is in the synthesis of Sorafenib, a kinase inhibitor used in the treatment of primary kidney and liver cancer.[2] The aniline moiety of this compound is converted into an isocyanate, which is a key step in forming the urea linkage central to Sorafenib's structure.

Caption: Key step in Sorafenib synthesis involving this compound.

Experimental Protocol: Synthesis of Sorafenib Intermediate The synthesis of Sorafenib involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[2] The isocyanate is typically prepared from this compound.

-

Isocyanate Formation: Convert this compound to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This is commonly achieved by reaction with phosgene or a phosgene equivalent.

-

Urea Formation: In a suitable solvent such as methylene chloride, react the 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline to form the final Sorafenib molecule.[2]

Other Synthetic Applications

This aniline derivative is also used to create other important chemical intermediates:

-

Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol : This compound is another valuable building block in organic synthesis.[4]

-

Synthesis of 4-chloro-2-trifluoromethylbenzonitrile : This is achieved through a sequence involving diazotization of the aniline followed by bromination and subsequent cyanation.[6]

Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. The incorporation of the 4-chloro-2-(trifluoromethyl)phenyl moiety is a key feature in several biologically active compounds.

A study investigating aniline derivatives for antimicrobial properties against Vibrio species identified related compounds, such as 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline, as having potent antibacterial and antibiofilm activities.[8][9] These findings highlight the potential of trifluoromethyl-anilines as a class of compounds for developing new antimicrobial agents. The minimum inhibitory concentrations (MIC) for these related compounds were reported to be between 50 µg/mL and 100 µg/mL against planktonic cells.[8][9]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.

Table 3: Hazard Identification and Safety Precautions

| Hazard Class | Statement | GHS Classification | Reference |

|---|---|---|---|

| Acute Toxicity | Harmful if swallowed. | Category 4 (Oral) | [10] |

| Skin Irritation | Causes skin irritation. | Category 2 | [10] |

| Eye Damage | Causes serious eye damage. | Category 1 | [10] |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE, Category 3 | [10] |

| Flammability | Combustible liquid. | Category 4 |[10] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area or outdoors.[10]

-

Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

In case of inhalation, remove the victim to fresh air.[10]

-

For eye contact, rinse cautiously with water for several minutes.[11]

Storage:

-

Store in a cool, well-ventilated place.[10]

-

Recommended storage temperature is between 2-8°C.

References

- 1. 3-chloro-2-(trifluoromethyl)aniline hydrochloride | 1007455-51-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:445-03-4 | Chemsrc [chemsrc.com]

- 6. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 4-Chloro-2-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthesis route detailed involves the nitration of m-chlorobenzotrifluoride followed by catalytic hydrogenation. This document includes comprehensive experimental procedures, quantitative data, and safety information. Visual aids in the form of diagrams are provided to illustrate the synthetic pathway and experimental workflow.

Introduction

This compound is a substituted aniline that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, makes it a valuable precursor for various target molecules. Notably, it is utilized in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol[1][2]. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as increased metabolic stability and lipophilicity[3].

Physicochemical Properties

| Property | Value |

| CAS Number | 445-03-4[1] |

| Molecular Formula | C₇H₅ClF₃N[1][4] |

| Molecular Weight | 195.57 g/mol [1] |

| Appearance | Liquid[2] |

| Boiling Point | 66-67 °C at 3 mmHg[2] |

| Density | 1.386 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.507[2] |

| Flash Point | 95 °C (closed cup)[4] |

| Storage | 2-8°C[4] |

Synthesis Pathway

A common and effective method for the synthesis of this compound begins with meta-chlorobenzotrifluoride. The process involves two main steps: nitration and subsequent reduction.

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-nitrobenzotrifluoride from m-Chlorobenzotrifluoride[6]

Materials:

-

m-Chlorobenzotrifluoride

-

Nitric acid

-

Sulfuric acid

-

Hexane or petroleum ether for recrystallization

Procedure:

-

Cool the m-chlorobenzotrifluoride in a suitable reactor.

-

Slowly add a mixture of nitric acid and sulfuric acid dropwise to the cooled starting material.

-

Maintain the reaction temperature below 25 °C throughout the addition.

-

After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

-

Separate the organic layer.

-

The crude product can be purified by low-temperature recrystallization from hexane or petroleum ether to yield 5-chloro-2-nitro-trifluoromethyl toluene.

Step 2: Synthesis of this compound from 5-Chloro-2-nitrobenzotrifluoride[6]

Materials:

-

5-Chloro-2-nitro-trifluoromethyl toluene (from Step 1)

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

Charge a 500ml autoclave with 5-chloro-2-nitro-trifluoromethyl toluene (0.383 mol), Raney-Ni (1g, wet basis), and ethanol (40ml).

-

Maintain the temperature at 50 °C.

-

Purge the autoclave with nitrogen three times, followed by three purges with hydrogen.

-

Pressurize the reactor with hydrogen to 1 MPa and maintain this pressure.

-

The reaction is complete when hydrogen uptake ceases (approximately 4 hours). Progress can be monitored by vapor-phase detection to confirm the transformation of the starting material.

-

Filter the reaction mixture to recover the Raney-Ni catalyst.

-

Remove the ethanol by vacuum distillation to obtain the crude product, this compound, as an oily substance.

Quantitative Data

| Reaction Step | Starting Material | Product | Catalyst | Yield | Purity |

| Step 2: Reduction | 5-Chloro-2-nitro-trifluoromethyl toluene | This compound | Raney-Ni | - | 98.0%[5] |

Note: The provided source material indicates the product is directly used in the next step without specifying a yield for the isolated product.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Safety Information

Hazard Classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator.

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, follow appropriate first-aid measures.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value chemicals. Its primary applications are in the pharmaceutical and agrochemical industries. For instance, it is a precursor for certain anti-inflammatory, anti-infective, and metabolic disease drugs[3]. In the field of pesticide development, the trifluoromethyl group it carries can enhance the efficacy and stability of herbicides and insecticides[3].

Conclusion

The synthesis of this compound via the nitration of m-chlorobenzotrifluoride and subsequent reduction is a robust and high-yielding process. The detailed protocols and safety information provided in these notes are intended to facilitate the safe and efficient production of this important chemical intermediate for research and development purposes.

References

- 1. scbt.com [scbt.com]

- 2. 4-クロロ-2-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. This compound | 445-03-4 | FC64327 [biosynth.com]

- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

Application Note: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

Introduction 4-Chloro-2-(trifluoromethyl)aniline is a key chemical intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and specialty dyes. Its synthesis is of significant interest to researchers in organic and medicinal chemistry. This document outlines a detailed protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, 5-chloro-2-nitrobenzotrifluoride, using Raney® Nickel as the catalyst. The procedure is based on established chemical literature, emphasizing safety, efficiency, and product purity.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

| Property | Value |

| CAS Number | 445-03-4[1] |

| Molecular Formula | C₇H₅ClF₃N[1] |

| Molecular Weight | 195.57 g/mol [1] |

| Appearance | Liquid[1] |

| Density | 1.386 g/mL at 25 °C[1] |

| Boiling Point | 66-67 °C at 3 mmHg[1] |

| Refractive Index | n20/D 1.507[1] |

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process starting from m-chlorobenzotrifluoride. The first step involves nitration to produce 5-chloro-2-nitrobenzotrifluoride, which is then reduced in the second step to the desired aniline product.[2]

Figure 1. Two-step synthesis route for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 5-chloro-2-nitrobenzotrifluoride to this compound.

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| 5-Chloro-2-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | ≥98% | Commercial Source |

| Raney® Nickel (slurry in water) | Ni-Al alloy | Active Catalyst | Commercial Source |

| Ethanol (EtOH) | C₂H₅OH | Anhydrous | Commercial Source |

| Hydrogen Gas (H₂) | H₂ | High Purity | Gas Cylinder |

| Nitrogen Gas (N₂) | N₂ | Inert | Gas Cylinder |

| Celite® (or other filter aid) | Commercial Source |

Equipment

-

High-pressure autoclave/hydrogenator equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Schlenk line or glovebox for inert atmosphere handling.

-

Buchner funnel and filter flask.

-

Rotary evaporator.

-

Standard laboratory glassware.

Safety Precautions

-

Raney® Nickel is highly pyrophoric when dry and may ignite spontaneously in air. Always handle it as a water slurry and never allow the filter cake to dry completely during filtration.[3][4] Keep large volumes of water nearby to extinguish potential fires; do not use CO₂-based extinguishers.[3]

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. The system must be leak-tested and purged with an inert gas (nitrogen) before introducing hydrogen.

-

The hydrogenation reaction can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions, especially when scaling up.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Reaction Procedure

-

Reactor Setup: Add 5-chloro-2-nitrobenzotrifluoride and anhydrous ethanol to the high-pressure autoclave.

-

Catalyst Addition: Under a stream of nitrogen, carefully add the Raney® Nickel slurry to the reaction vessel. The catalyst is typically used at a loading of 5-10% by weight relative to the nitro-aromatic starting material.

-

System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen to ~0.2 MPa and then venting. Repeat this cycle at least three times to remove all oxygen.

-

Hydrogenation: After the final nitrogen vent, pressurize the autoclave with hydrogen gas to 1 MPa.[2]

-

Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to maintain a constant temperature of 30-35°C.[2]

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is complete when the pressure on the gauge remains constant.

-

Reaction Quench: Once the reaction is complete, stop the heating and stirring. Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen gas (3 cycles).

Work-up and Purification

-

Catalyst Filtration: Under a nitrogen atmosphere or by keeping all materials wet with ethanol, carefully open the autoclave. Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst.

-

CRITICAL: Do not allow the filter cake containing the Raney® Nickel to dry. Immediately after filtration, quench the catalyst by transferring the filter cake to a large volume of water.

-

-

Solvent Removal: Transfer the filtrate to a round-bottom flask. Remove the ethanol solvent using a rotary evaporator under reduced pressure.

-

Product Isolation: The resulting residue is the crude this compound, which is an oily substance.[2] For most applications, the purity of the crude product (typically ~98%) is sufficient for use in subsequent steps.[2] Further purification can be achieved by vacuum distillation if required.

Expected Results

| Parameter | Result |

| Product Purity | ~98.0% (as oily matter)[2] |

| Yield | High (exact yield not specified in literature, but typically >90% for this type of transformation) |

Workflow Diagram

The following diagram illustrates the experimental workflow for the catalytic hydrogenation step.

Figure 2. Experimental workflow for the synthesis of this compound.

References

- 1. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 3. englelab.com [englelab.com]

- 4. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols: Nitration of m-Chlorobenzotrifluoride to 5-Chloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-chloro-2-nitrobenzotrifluoride via the nitration of m-chlorobenzotrifluoride. 5-Chloro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocol herein is adapted from established methodologies for the nitration of substituted benzotrifluorides, employing a mixed acid (nitric acid and sulfuric acid) approach. This document includes tabulated physical and chemical properties, a detailed reaction workflow, and a step-by-step experimental procedure, including safety precautions, reaction setup, work-up, and purification.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of m-chlorobenzotrifluoride, the directing effects of the chloro and trifluoromethyl substituents are crucial in determining the regioselectivity of the nitration. The trifluoromethyl group is a strong deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. The substitution pattern of the final product, 5-chloro-2-nitrobenzotrifluoride, indicates that nitration occurs ortho to the trifluoromethyl group and para to the chlorine atom, a regioselectivity influenced by the interplay of electronic and steric factors. This intermediate is valuable for further functional group transformations, particularly the reduction of the nitro group to an amine, which opens pathways to a diverse range of more complex molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the tables below for easy reference.

Table 1: Properties of m-Chlorobenzotrifluoride (Substrate)

| Property | Value |

| CAS Number | 98-15-7 |

| Molecular Formula | C₇H₄ClF₃ |

| Molecular Weight | 180.56 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 138-139 °C |

| Density | 1.336 g/mL at 25 °C |

Table 2: Properties of 5-Chloro-2-nitrobenzotrifluoride (Product)

| Property | Value |

| CAS Number | 118-83-2[2][3] |

| Molecular Formula | C₇H₃ClF₃NO₂[2][3] |

| Molecular Weight | 225.55 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[3] |

| Melting Point | 21-22 °C[3] |

| Boiling Point | 222-224 °C[1] |

| Density | 1.526 g/mL at 25 °C[1] |

| Solubility | Insoluble in water |

Experimental Workflow

The overall experimental process for the nitration of m-chlorobenzotrifluoride is depicted in the following workflow diagram.

Caption: Experimental workflow for the nitration of m-chlorobenzotrifluoride.

Experimental Protocol

This protocol is adapted from general procedures for the nitration of substituted benzotrifluorides, as specific literature on the nitration of m-chlorobenzotrifluoride is limited. Researchers should perform a small-scale trial to optimize conditions.

Materials and Reagents

-

m-Chlorobenzotrifluoride (≥98%)

-

Concentrated Sulfuric Acid (95-98%)

-

Concentrated Nitric Acid (68-70%)

-

Ice

-